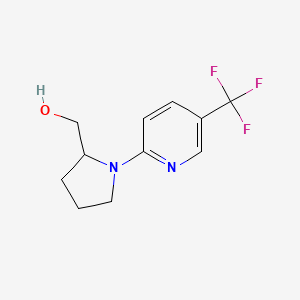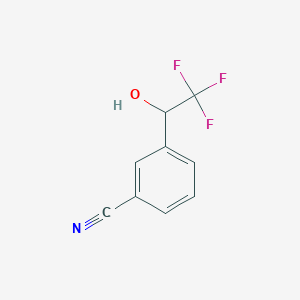
2-(Piperidin-3-yloxy)-quinoline
Vue d'ensemble
Description
2-(Piperidin-3-yloxy)-quinoline (2-POQ) is a quinoline derivative that has been studied for its potential applications in various scientific fields. This compound has been investigated for its ability to act as a catalyst, a reagent, and a ligand. It has also been studied for its potential use in medicinal chemistry and biochemistry, as well as its ability to interact with other molecules.
Applications De Recherche Scientifique
Proteomics Research
“2-(Piperidin-3-yloxy)-quinoline” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.
Synthesis of N-Heterocycles
This compound is involved in the synthesis of N-heterocycles . N-heterocycles are organic compounds that contain at least one atom of nitrogen within the ring structure. These compounds are often used in the development of pharmaceuticals and agrochemicals.
Synthesis of Cyclic Amines
“2-(Piperidin-3-yloxy)-quinoline” can be used in the synthesis of cyclic amines . Cyclic amines are a type of amine in which the nitrogen atom is part of a ring structure. They are important in a wide range of chemical reactions and are commonly found in biologically active compounds.
Inhibition of Protein Kinases
The compound has been found to inhibit protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibition of these enzymes can be useful in treating diseases such as cancer.
Synthesis of Piperidines
“2-(Piperidin-3-yloxy)-quinoline” is used in the synthesis of piperidines . Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom. They are widely used in the synthesis of pharmaceuticals and other organic compounds.
Enantioselective Synthesis
This compound can be used in enantioselective synthesis . Enantioselective synthesis, also called asymmetric synthesis, is a form of chemical synthesis that generates preferentially one enantiomeric form over the other. This is important in the production of pharmaceuticals, as different enantiomers of a molecule often have different biological activity.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Biochemical Pathways
This could lead to cell cycle arrest, preventing the proliferation of cells .
Result of Action
The molecular and cellular effects of 2-(Piperidin-3-yloxy)-quinoline’s action would depend on its specific targets and mode of action. If it inhibits CDK2, it could lead to cell cycle arrest, preventing cell proliferation. This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Propriétés
IUPAC Name |
2-piperidin-3-yloxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-6-13-11(4-1)7-8-14(16-13)17-12-5-3-9-15-10-12/h1-2,4,6-8,12,15H,3,5,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNLZCYJQALNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-yloxy)-quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole](/img/structure/B1398961.png)


amine](/img/structure/B1398966.png)
amine](/img/structure/B1398967.png)

amine](/img/structure/B1398970.png)


![Ethyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398976.png)

![tert-butyl N-[4-(cyanomethyl)phenyl]carbamate](/img/structure/B1398979.png)
